![molecular formula C19H22N2O4S B3451752 N-(3-methoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3451752.png)
N-(3-methoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide
描述
N-(3-methoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide, commonly known as MPB, is a sulfonamide-based compound that has gained significant attention in the scientific community due to its various biological activities. MPB is a synthetic compound that has been extensively studied for its potential use in various scientific research applications.
作用机制
The mechanism of action of MPB is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins involved in various cellular processes. MPB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation. MPB has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
MPB has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. MPB has also been shown to inhibit the replication of certain viruses such as HIV and hepatitis C virus. Additionally, MPB has been shown to have anti-inflammatory effects and reduce inflammation in various animal models.
实验室实验的优点和局限性
One of the major advantages of using MPB in lab experiments is its ability to inhibit the activity of various enzymes and proteins involved in various cellular processes. This makes it a valuable tool for studying the role of these enzymes and proteins in disease processes. However, one of the limitations of using MPB is its potential toxicity and side effects, which may limit its use in certain experiments.
未来方向
There are several future directions for the use of MPB in scientific research. One potential direction is the development of MPB-based drugs for the treatment of cancer and viral infections. Another potential direction is the study of the role of MPB in the regulation of gene expression and epigenetic modifications. Additionally, the use of MPB in combination with other drugs may provide synergistic effects and improve the efficacy of existing therapies.
In conclusion, MPB is a sulfonamide-based compound that has gained significant attention in the scientific community due to its various biological activities. MPB has been extensively studied for its potential use in various scientific research applications, including the treatment of cancer, viral infections, and inflammation. While there are limitations to the use of MPB in certain experiments, its potential therapeutic applications make it a valuable tool for scientific research.
科学研究应用
MPB has been widely used in scientific research for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antitumor, and antiviral properties. MPB has also been studied for its potential use in the treatment of various diseases such as cancer, tuberculosis, and viral infections.
属性
IUPAC Name |
N-(3-methoxyphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-25-17-9-7-8-16(14-17)21(15-19(22)20-12-5-6-13-20)26(23,24)18-10-3-2-4-11-18/h2-4,7-11,14H,5-6,12-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHTUGIOALKMFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N(CC(=O)N2CCCC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



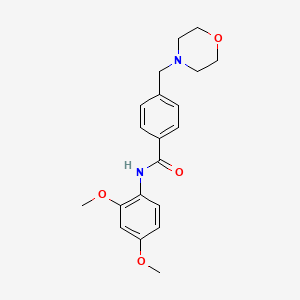
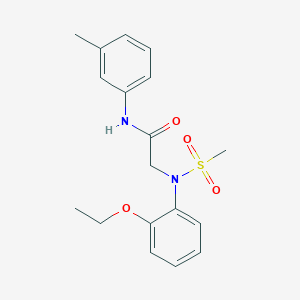
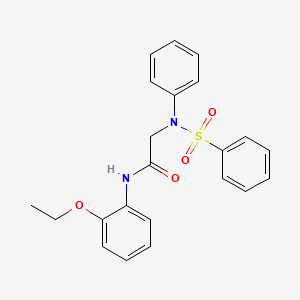
![N~1~-cyclohexyl-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3451692.png)
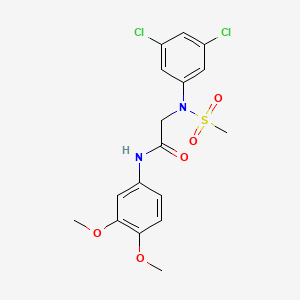
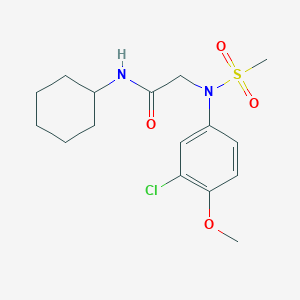

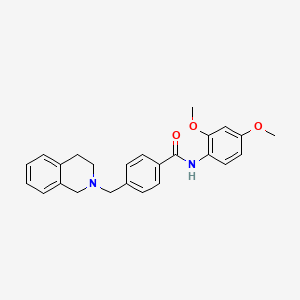
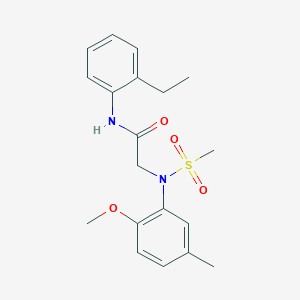
![N-(2,4-dimethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3451755.png)



![3-[(4-chlorophenyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B3451773.png)